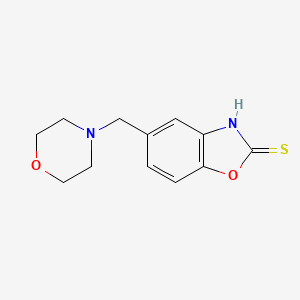
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol
Overview
Description
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that features a benzoxazole ring substituted with a morpholin-4-ylmethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol typically involves the reaction of 2-mercaptobenzoxazole with morpholine in the presence of a suitable base. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetonitrile. The process can be summarized as follows:
- Dissolve 2-mercaptobenzoxazole in ethanol.
- Add morpholine and a base such as potassium carbonate.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The morpholin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of substituted benzoxazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the thiol group can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-ylmethyl)dehydrozingerone: Similar structure with a dehydrozingerone moiety instead of a benzoxazole ring.
2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylaminedihydrochloride: Contains a benzoimidazole ring instead of a benzoxazole ring.
Uniqueness
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a morpholin-4-ylmethyl group and a thiol group on a benzoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c17-12-13-10-7-9(1-2-11(10)16-12)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBAAFSYWEZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)OC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)
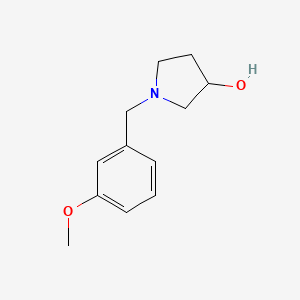
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)
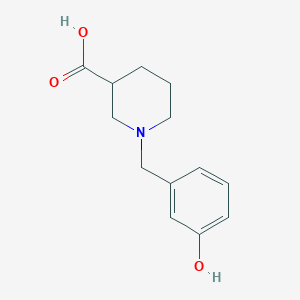
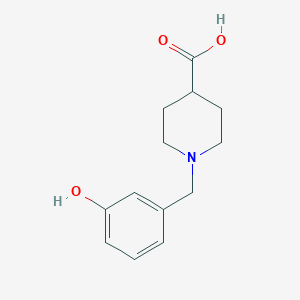
![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)
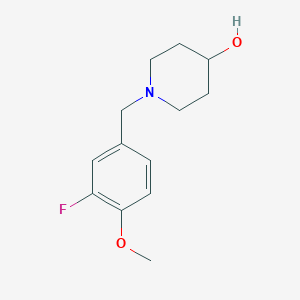
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1370506.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370509.png)
![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)
